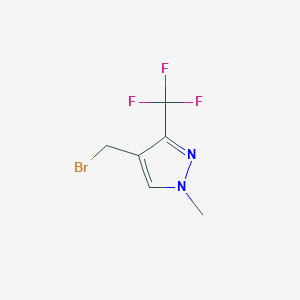
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole .
科学的研究の応用
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene
- 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyridine
- 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)imidazole
Uniqueness
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research fields .
生物活性
4-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 497832-99-2) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique trifluoromethyl group and a bromomethyl substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and agrochemicals.
- Molecular Formula : C₅H₄BrF₃N₂
- Molecular Weight : 229 g/mol
- IUPAC Name : 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole
- PubChem CID : 2794651
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-1-methyl-3-trifluoromethyl-pyrazole | Staphylococcus aureus | 31.25 µg/mL |
| 4-Bromo-1-methyl-3-trifluoromethyl-pyrazole | Escherichia coli | 62.5 µg/mL |
Anticancer Activity
Preliminary studies have indicated that pyrazole derivatives possess anticancer properties. For example, compounds containing the pyrazole moiety have been tested against various cancer cell lines, demonstrating cytotoxic effects.
A notable study evaluated the cytotoxicity of several pyrazole derivatives, including this compound, against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results showed that this compound exhibited significant growth inhibition in both cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 | <10 | Study A |
| Jurkat | <15 | Study B |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo. The mechanism is thought to involve inhibition of pro-inflammatory cytokines.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Liaras et al. (2014) synthesized a series of pyrazole derivatives and assessed their antimicrobial activity against various pathogens. The results indicated that the introduction of halogen substituents significantly enhanced antibacterial activity. -
Case Study on Anticancer Properties :
In a study published in MDPI, several pyrazole derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups like trifluoromethyl exhibited higher potency compared to their analogs without such substitutions.
特性
IUPAC Name |
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALYMVQCMBGQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














